Prop-2-en-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate
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Overview
Description
Prop-2-en-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a prop-2-en-1-yl group attached to a benzene ring substituted with a trifluoromethyl group and a sulfonylcarbamate moiety. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with prop-2-en-1-amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield sulfoxides or sulfones, while reduction reactions produce amines. Substitution reactions result in various derivatives with modified functional groups.
Scientific Research Applications
Prop-2-en-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may modulate the activity of enzymes or receptors, leading to changes in cellular functions. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the sulfonylcarbamate moiety can form hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
Similar Compounds
N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide: Shares the trifluoromethyl group and has shown antidepressant-like effects in preclinical studies.
3-aryl-1-(trifluoromethyl)prop-2-yn-1-iminium salts: Known for their reactivity in Diels-Alder reactions and other cycloaddition reactions.
Uniqueness
Prop-2-en-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate is unique due to its combination of a prop-2-en-1-yl group, trifluoromethyl group, and sulfonylcarbamate moiety. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential for fluorescence, making it valuable for various applications in research and industry.
Properties
CAS No. |
63924-82-3 |
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Molecular Formula |
C11H10F3NO4S |
Molecular Weight |
309.26 g/mol |
IUPAC Name |
prop-2-enyl N-[3-(trifluoromethyl)phenyl]sulfonylcarbamate |
InChI |
InChI=1S/C11H10F3NO4S/c1-2-6-19-10(16)15-20(17,18)9-5-3-4-8(7-9)11(12,13)14/h2-5,7H,1,6H2,(H,15,16) |
InChI Key |
LUXRHXPXYANSEO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)NS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
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